molecular formula C24H28OSi B14546407 4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline CAS No. 61739-49-9

4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline

Cat. No.: B14546407
CAS No.: 61739-49-9
M. Wt: 360.6 g/mol
InChI Key: QCHADQKUULOJCC-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl group, a methoxy group, and two phenyl groups attached to a silicon atom in a dihydro configuration. The presence of these diverse functional groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline typically involves the reaction of cyclohexylmagnesium bromide with diphenylsilane in the presence of a methoxy group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silane compounds depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its ability to form stable complexes with metals and other organic molecules makes it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethyldiphenylsilane: Similar structure but lacks the methoxy group.

    Methoxyphenylsilane: Contains a methoxy group but lacks the cyclohexyl and diphenyl groups.

    Diphenylsilane: Lacks both the cyclohexyl and methoxy groups.

Uniqueness

4-Cyclohexyl-4-methoxy-1,1-diphenyl-1,4-dihydrosiline is unique due to the presence of both cyclohexyl and methoxy groups attached to the silicon atom, which imparts distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler silane compounds.

Properties

CAS No.

61739-49-9

Molecular Formula

C24H28OSi

Molecular Weight

360.6 g/mol

IUPAC Name

4-cyclohexyl-4-methoxy-1,1-diphenylsiline

InChI

InChI=1S/C24H28OSi/c1-25-24(21-11-5-2-6-12-21)17-19-26(20-18-24,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-21H,2,5-6,11-12H2,1H3

InChI Key

QCHADQKUULOJCC-UHFFFAOYSA-N

Canonical SMILES

COC1(C=C[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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